REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4](Br)[C:5]2[O:9][CH2:8][CH2:7][C:6]=2[CH:10]=1.C([Li])CCC.CN(C)[CH:19]=[O:20].[Cl-].[NH4+]>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]([CH:19]=[O:20])[C:5]2[O:9][CH2:8][CH2:7][C:6]=2[CH:10]=1 |f:3.4|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
2.9 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Type
|
CUSTOM
|
Details
|
was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was degassed at −78° C.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
WASH
|
Details
|
washed with water (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried with anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Solvent removal
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C2=C(CCO2)C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 27.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |